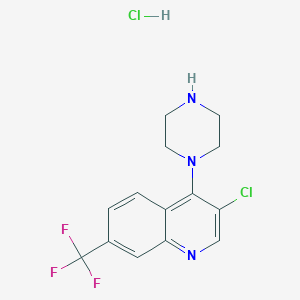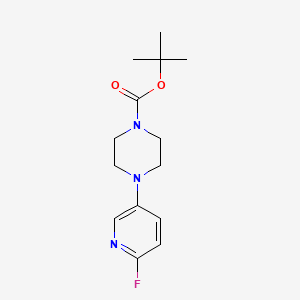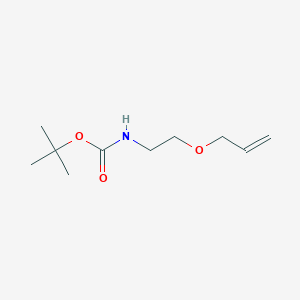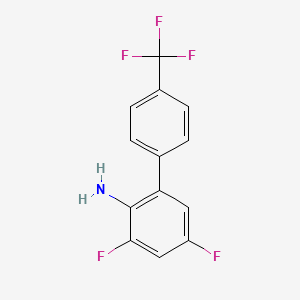
5-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is a heterocyclic compound with the empirical formula C10H17NO2. It belongs to the class of indole derivatives, which are prevalent moieties found in natural products and drugs . This compound plays a significant role in cell biology and has attracted attention due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes:: The synthetic routes for this compound involve the construction of the indole ring system. One common method is the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst . The reaction proceeds under reflux in methanol (MeOH) and yields the tricyclic indole product.
Industrial Production:: Information on large-scale industrial production methods for this specific compound is limited. the Fischer indole synthesis can be adapted for larger-scale production with appropriate modifications.
Analyse Chemischer Reaktionen
5-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions:
Oxidation: It may be oxidized to form different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substituents can be introduced at various positions on the pyridine ring.
Oxidation: Reagents like potassium permanganate (KMnO) or chromic acid (HCrO) can be used.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are common reducing agents.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be employed.
Major Products:: The specific products formed depend on the reaction conditions and substituents present. Detailed analysis would require experimental data.
Wissenschaftliche Forschungsanwendungen
Medicine: Investigating its pharmacological properties, including anticancer effects or antimicrobial activity.
Chemistry: As a building block for the synthesis of other compounds.
Industry: Possible use in the development of agrochemicals or pharmaceutical intermediates.
Wirkmechanismus
The exact mechanism by which 5-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons are beyond the scope of this article, it’s essential to highlight the uniqueness of this compound. Similar compounds include other indole derivatives, such as indole alkaloids found in natural products.
Eigenschaften
Molekularformel |
C10H16N2O4 |
|---|---|
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
tert-butyl 5-nitro-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(13)11-6-4-5-8(7-11)12(14)15/h5H,4,6-7H2,1-3H3 |
InChI-Schlüssel |
CBPRCCJOWWFOTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC=C(C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12065630.png)





![(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methyl phosphono hydrogen phosphate](/img/structure/B12065663.png)



![Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-](/img/structure/B12065694.png)



